molecular formula C8H6ClN3O2 B2551359 3-chloro-1-methyl-7-nitro-1H-indazole CAS No. 74209-36-2

3-chloro-1-methyl-7-nitro-1H-indazole

Cat. No.: B2551359
CAS No.: 74209-36-2
M. Wt: 211.61
InChI Key: XMJAKLDPCWYSIM-UHFFFAOYSA-N
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Description

3-chloro-1-methyl-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methyl-7-nitro-1H-indazole typically involves the following steps:

    Chlorination: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group is usually introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, chlorination, and methylation processes, often optimized for yield and purity. These processes are typically carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methyl-7-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted indazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-chloro-1-methyl-7-nitro-1H-indazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-methyl-1H-indazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-methyl-7-nitro-1H-indazole:

    3-chloro-7-nitro-1H-indazole: Lacks the methyl group, which can influence its solubility and reactivity.

Uniqueness

3-chloro-1-methyl-7-nitro-1H-indazole is unique due to the presence of all three functional groups (chloro, methyl, and nitro) on the indazole ring. This combination of groups enhances its chemical versatility and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-chloro-1-methyl-7-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJAKLDPCWYSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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